molecular formula C24H21BrClN3O5 B13784103 Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- CAS No. 87444-01-7

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy-

Cat. No.: B13784103
CAS No.: 87444-01-7
M. Wt: 546.8 g/mol
InChI Key: FSSASFIRTVQVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is a complex organic compound that belongs to the class of azetidinones. This compound is characterized by its unique structure, which includes a benzamide core, a bromophenyl group, a chloro-substituted azetidinone ring, and hydroxy and methoxy functional groups. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl amine.

    Chlorination: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride (SOCl2).

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through hydroxylation and methoxylation reactions, respectively, using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the azetidinone ring or the bromophenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and bromophenyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Substituted benzamides, azetidinones

Scientific Research Applications

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Azetidinones: Compounds with similar azetidinone rings but different functional groups.

    Bromophenyl Compounds: Compounds with similar bromophenyl groups but different core structures.

Uniqueness

The uniqueness of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87444-01-7

Molecular Formula

C24H21BrClN3O5

Molecular Weight

546.8 g/mol

IUPAC Name

N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide

InChI

InChI=1S/C24H21BrClN3O5/c1-34-20-11-6-14(12-19(20)31)21-24(26,13-27-16-9-7-15(25)8-10-16)23(33)29(21)28-22(32)17-4-2-3-5-18(17)30/h2-12,21,27,30-31H,13H2,1H3,(H,28,32)

InChI Key

FSSASFIRTVQVTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.